molecular formula C24H15Cl2NO3 B12460756 2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12460756
M. Wt: 436.3 g/mol
InChI Key: SFTPYWUYYDVVMR-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The phenyl and chloro groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate group can be introduced through esterification reactions, typically using alcohols and acid chlorides in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 8-chloro-2-phenylquinoline-4-carboxylate
  • 2-Oxo-2-phenylethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

Uniqueness

2-Oxo-2-phenylethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and chloro groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H15Cl2NO3

Molecular Weight

436.3 g/mol

IUPAC Name

phenacyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H15Cl2NO3/c25-17-11-9-15(10-12-17)21-13-19(18-7-4-8-20(26)23(18)27-21)24(29)30-14-22(28)16-5-2-1-3-6-16/h1-13H,14H2

InChI Key

SFTPYWUYYDVVMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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